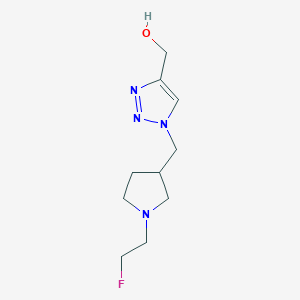

(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Description

Propriétés

IUPAC Name |

[1-[[1-(2-fluoroethyl)pyrrolidin-3-yl]methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN4O/c11-2-4-14-3-1-9(5-14)6-15-7-10(8-16)12-13-15/h7,9,16H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGETYRBYNLONTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN2C=C(N=N2)CO)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a novel synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological activity, and implications for drug development.

Structural Overview

The compound features a triazole ring fused with a pyrrolidine structure and a fluoroethyl substituent. Its molecular formula is , with a molecular weight of approximately 253.26 g/mol. The presence of the fluoroethyl group is significant as it enhances the compound's interaction potential with biological targets, making it a promising candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions using appropriate precursors.

- Introduction of the Fluoroethyl Group: Alkylation of the pyrrolidine ring with a fluoroethyl halide under basic conditions.

- Triazole Formation: This is often accomplished via a Huisgen cycloaddition reaction between an azide and an alkyne.

- Methanol Group Introduction: The final step involves the oxidation of a primary alcohol to form the methanol group using reagents like PCC or DMP .

Antimicrobial Properties

Compounds containing triazole rings are well-documented for their antimicrobial activities. Research indicates that this specific triazole derivative exhibits significant antifungal and antibacterial properties, making it suitable for further exploration in treating infections caused by resistant strains.

Anticancer Activity

Preliminary studies suggest that this compound may exert anticancer effects by inducing apoptosis in cancer cells. The mechanism appears to involve the activation of caspases, which are crucial enzymes in the apoptotic pathway. In vitro assays have demonstrated that similar triazole derivatives can inhibit caspase activity at low concentrations, indicating potential use in cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of triazole derivatives similar to this compound:

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The compound is compared to structurally analogous heterocyclic methanol derivatives (Table 1). Key differences include:

- Core heterocycle : Triazole (target) vs. pyrazole (e.g., ).

- Substituents : Fluorinated alkyl chains (target) vs. aromatic/heteroaromatic groups (e.g., pyridinyl, benzodioxin).

- Molecular mass : The target compound has a lower molar mass (229.28 g/mol) compared to bulkier analogs like the dihydrobenzodioxin derivative (323.30 g/mol) .

Table 1. Structural and Molecular Comparison of Selected Compounds

Méthodes De Préparation

General Synthetic Strategy

The target compound features a pyrrolidine ring substituted at the 3-position with a methylene linker to a 1,2,3-triazole ring, which itself is substituted at the 1-position with a 2-fluoroethyl group and at the 4-position with a methanol moiety. The synthesis typically involves:

- Construction of the pyrrolidine scaffold with appropriate functional groups.

- Introduction of the 2-fluoroethyl substituent via azide or halide intermediates.

- Formation of the 1,2,3-triazole ring through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."

- Final functional group modifications to yield the methanol substituent on the triazole.

Stepwise Preparation Details

Synthesis of Pyrrolidine Intermediate

- Starting from commercially available or synthetically accessible pyrrolidine derivatives, the 3-position is functionalized with a suitable leaving group or reactive moiety (e.g., halides or alcohols).

- Alkylation reactions using propargyl bromide or related alkynyl reagents introduce an alkyne functionality necessary for the subsequent cycloaddition step.

- Protective groups such as BOC (tert-butoxycarbonyl) are used to safeguard amine functionalities during multi-step synthesis, later removed by trifluoroacetic acid treatment to expose the free amine for further reactions.

Preparation of 2-Fluoroethyl Azide

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The key step involves the Cu(I)-catalyzed cycloaddition between the alkyne-functionalized pyrrolidine and the 2-fluoroethyl azide.

- Reaction conditions typically include copper sulfate (CuSO4) and sodium ascorbate as the reducing agent to generate Cu(I) in situ.

- The reaction proceeds efficiently at room temperature or mildly elevated temperatures (e.g., 25–80°C) over 1–2 hours, yielding the 1,2,3-triazole ring with high regioselectivity and yields around 45–67% depending on substrate and conditions.

Introduction of the Methanol Group on the Triazole

- The methanol substituent at the 4-position of the triazole is generally introduced by functionalizing the triazole precursor or by deprotection steps after cycloaddition.

- For example, deprotection of acetal or other protecting groups under acidic conditions (e.g., aqueous HCl reflux) liberates the hydroxymethyl group.

- Purification by extraction and chromatographic methods yields the target compound as a crystalline solid in moderate to good yields (around 60–70% overall).

Representative Reaction Scheme and Yields

Analytical and Purification Methods

- The progress and purity of intermediates and final products are monitored by HPLC, NMR (^1H and ^13C), and mass spectrometry.

- ^1H NMR spectra confirm the presence of characteristic triazole protons and methylene groups adjacent to nitrogen atoms.

- High-performance liquid chromatography (HPLC) ensures purity >95% for intermediates and >99% for the final compound.

- Purification techniques include liquid-liquid extraction, silica gel chromatography, and C-18 reverse-phase chromatography.

Research Findings and Optimization Notes

- The CuAAC reaction is highly efficient and selective, making it the preferred method for triazole ring construction in this compound.

- The use of 2-fluoroethyl azide allows direct incorporation of the fluorine atom, which is crucial for biological applications such as PET imaging tracers.

- Protective group strategies and mild deprotection conditions preserve sensitive functionalities and improve overall yield.

- Radiochemical synthesis adaptations (for ^18F labeling) have been reported with yields around 55%, indicating the method’s suitability for tracer development.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Pyrrolidine alkylation | Propargyl bromide, base, DMF | High yield alkyne intermediate |

| Azide synthesis | Tosylation, NaN3 substitution | Moderate yield, purified by distillation |

| CuAAC cycloaddition | CuSO4, sodium ascorbate, RT | High regioselectivity, 45–67% yield |

| Deprotection | Aqueous HCl reflux | Methanol group liberation, ~62% yield |

| Purification | Extraction, chromatography | >95% purity intermediates, >99% final |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.